molecular formula C10H5F3OS B13519246 1-(Benzo[b]thiophen-3-yl)-2,2,2-trifluoroethanone

1-(Benzo[b]thiophen-3-yl)-2,2,2-trifluoroethanone

Cat. No.: B13519246
M. Wt: 230.21 g/mol
InChI Key: AIZAVVIWLNCROV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1-Benzothiophen-3-yl)-2,2,2-trifluoroethan-1-one is a chemical compound that belongs to the class of benzothiophenes. Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring. This particular compound is characterized by the presence of a trifluoromethyl group attached to the ethanone moiety, which imparts unique chemical properties.

Preparation Methods

The synthesis of 1-(1-benzothiophen-3-yl)-2,2,2-trifluoroethan-1-one can be achieved through various synthetic routes. One common method involves the cyclization of 2-(1-benzothiophen-3-yl)ethylamines with aromatic and heteroaromatic aldehydes in the presence of triisopropylchlorosilane . This reaction typically occurs under mild conditions and yields the desired product with high efficiency. Industrial production methods may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance yield and purity.

Chemical Reactions Analysis

1-(1-Benzothiophen-3-yl)-2,2,2-trifluoroethan-1-one undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

Comparison with Similar Compounds

1-(1-Benzothiophen-3-yl)-2,2,2-trifluoroethan-1-one can be compared with other benzothiophene derivatives, such as:

The uniqueness of 1-(1-benzothiophen-3-yl)-2,2,2-trifluoroethan-1-one lies in its trifluoromethyl group, which imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C10H5F3OS

Molecular Weight

230.21 g/mol

IUPAC Name

1-(1-benzothiophen-3-yl)-2,2,2-trifluoroethanone

InChI

InChI=1S/C10H5F3OS/c11-10(12,13)9(14)7-5-15-8-4-2-1-3-6(7)8/h1-5H

InChI Key

AIZAVVIWLNCROV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CS2)C(=O)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.